![molecular formula C27H27NO5 B252918 3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252918.png)
3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as CUDC-305 and belongs to the class of small molecular inhibitors. It has been studied for its ability to inhibit several signaling pathways that are involved in cancer progression and metastasis.
Wirkmechanismus
CUDC-305 exerts its anticancer effects through several mechanisms. It inhibits the activity of EGFR and HER2, which are overexpressed in many types of cancer and are associated with poor prognosis. It also inhibits the activity of HDAC enzymes, which are involved in regulating gene expression and have been implicated in cancer progression. Inhibition of HDAC enzymes by CUDC-305 leads to the accumulation of acetylated histones, which can lead to changes in gene expression and induce apoptosis.
Biochemical and Physiological Effects:
CUDC-305 has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit tumor growth, and reduce metastasis. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, CUDC-305 has been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CUDC-305 is that it has been extensively studied in preclinical models, and its mechanism of action is well understood. It has also shown promising results in several types of cancer, including breast, lung, and colon cancer. However, one limitation of CUDC-305 is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on CUDC-305. One area of interest is the development of combination therapies that include CUDC-305 and other anticancer agents. Another area of interest is the identification of biomarkers that can predict response to CUDC-305 treatment. Additionally, further studies are needed to evaluate the safety and efficacy of CUDC-305 in clinical trials and to determine the optimal dose and schedule for treatment.
Synthesemethoden
The synthesis of CUDC-305 involves several steps, including the condensation of 2,4-dimethoxyphenylacetic acid with 2,5-dimethylbenzylamine, followed by the reduction of the resulting imine to form the corresponding amine. The amine is then reacted with 2-oxoethyl isocyanate to yield the final product, CUDC-305. The synthesis of this compound has been reported in several scientific journals, and the method has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
CUDC-305 has been extensively studied for its potential therapeutic properties in cancer treatment. It has been shown to inhibit the activity of several signaling pathways that are involved in cancer progression, including the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and the histone deacetylase (HDAC) enzymes. Inhibition of these pathways has been shown to induce apoptosis (programmed cell death) and inhibit tumor growth in preclinical models.
Eigenschaften
Produktname |
3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one |
---|---|
Molekularformel |
C27H27NO5 |
Molekulargewicht |
445.5 g/mol |
IUPAC-Name |
3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-[(2,5-dimethylphenyl)methyl]-3-hydroxyindol-2-one |
InChI |
InChI=1S/C27H27NO5/c1-17-9-10-18(2)19(13-17)16-28-23-8-6-5-7-22(23)27(31,26(28)30)15-24(29)21-12-11-20(32-3)14-25(21)33-4/h5-14,31H,15-16H2,1-4H3 |
InChI-Schlüssel |
JSQZERLMHHBPOD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=C(C=C(C=C4)OC)OC)O |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=C(C=C(C=C4)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.